2-Amino-6-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}pyridine-3,5-dicarbonitrile
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Overview
Description
2-AMINO-5-CYANO-6-{[2-(2-NAPHTHYL)-2-OXOETHYL]SULFANYL}-3-PYRIDYL CYANIDE is an organic compound with a complex structure that includes amino, cyano, naphthyl, and pyridyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-5-CYANO-6-{[2-(2-NAPHTHYL)-2-OXOETHYL]SULFANYL}-3-PYRIDYL CYANIDE can be achieved through multiple synthetic routes. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . This reaction can be performed without solvents at room temperature or with heating, depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent-free reactions, fusion methods, and the use of catalytic amounts of reagents to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
2-AMINO-5-CYANO-6-{[2-(2-NAPHTHYL)-2-OXOETHYL]SULFANYL}-3-PYRIDYL CYANIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce amino alcohols. Substitution reactions can lead to a variety of substituted pyridyl and naphthyl derivatives .
Scientific Research Applications
2-AMINO-5-CYANO-6-{[2-(2-NAPHTHYL)-2-OXOETHYL]SULFANYL}-3-PYRIDYL CYANIDE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-AMINO-5-CYANO-6-{[2-(2-NAPHTHYL)-2-OXOETHYL]SULFANYL}-3-PYRIDYL CYANIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-AMINO-5-CYANO-N,3-DIMETHYLBENZAMIDE: Shares similar functional groups but differs in the overall structure and properties.
2-CYANO-N-(2-NITROPHENYL)ACETAMIDE: Another cyanoacetamide derivative with different substituents and reactivity.
Uniqueness
2-AMINO-5-CYANO-6-{[2-(2-NAPHTHYL)-2-OXOETHYL]SULFANYL}-3-PYRIDYL CYANIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C19H12N4OS |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
2-amino-6-(2-naphthalen-2-yl-2-oxoethyl)sulfanylpyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C19H12N4OS/c20-9-15-8-16(10-21)19(23-18(15)22)25-11-17(24)14-6-5-12-3-1-2-4-13(12)7-14/h1-8H,11H2,(H2,22,23) |
InChI Key |
YWNRAWRKZQHYQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)CSC3=C(C=C(C(=N3)N)C#N)C#N |
Origin of Product |
United States |
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